molecular formula C18H15Cl2N5O3S B15098125 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B15098125
M. Wt: 452.3 g/mol
InChI Key: YDNTYKAKKNKIAD-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (hereafter referred to by its full IUPAC name) is a triazole-based acetamide derivative. Its structure comprises a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5 and an amino group at position 2. A sulfanyl-acetamide side chain links the triazole moiety to a 2,3-dihydro-1,4-benzodioxin-6-yl group (Figure 1). This compound is part of a broader class of 1,2,4-triazole derivatives known for their diverse biological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties .

The benzodioxin subunit in its structure is associated with anti-inflammatory activity, as demonstrated in studies on related compounds like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed potency comparable to ibuprofen in carrageenan-induced rat paw edema assays . The 2,4-dichlorophenyl group enhances lipophilicity and may improve binding to hydrophobic enzyme pockets, as seen in analogous triazole derivatives targeting reverse transcriptase .

Properties

Molecular Formula

C18H15Cl2N5O3S

Molecular Weight

452.3 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C18H15Cl2N5O3S/c19-10-1-3-12(13(20)7-10)17-23-24-18(25(17)21)29-9-16(26)22-11-2-4-14-15(8-11)28-6-5-27-14/h1-4,7-8H,5-6,9,21H2,(H,22,26)

InChI Key

YDNTYKAKKNKIAD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3N)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as a dichlorophenyl ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with the triazole ring.

    Attachment of the Benzodioxin Moiety: The benzodioxin moiety is attached through a coupling reaction, often involving a palladium-catalyzed cross-coupling reaction.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the dichlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can yield amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Pharmacology: It can be used in the study of drug-receptor interactions and the development of new therapeutic agents.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical properties.

    Biology: It can be used in biochemical studies to understand its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl group are likely involved in binding to these targets, while the sulfanyl and benzodioxin moieties may modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Triazole Position 4/5) Acetamide-Linked Group Reported Activity (IC₅₀/Ki/ED₅₀) Reference
Target Compound 4-amino, 5-(2,4-dichlorophenyl) 2,3-dihydro-1,4-benzodioxin-6-yl Not explicitly reported
2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide (AM31) 4-amino, 5-(2-hydroxyphenyl) 4-nitrophenyl Reverse transcriptase inhibition (Ki = 12 nM)
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4-amino, 5-(2,4-dichlorophenyl) 2,6-dimethylphenyl Antiviral (HIV-1 RT inhibition)
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethylcarbazol-3-yl)acetamide 4-amino, 5-(2,4-dichlorophenyl) 9-ethylcarbazol-3-yl Not explicitly reported
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 4-amino, 5-phenyl 3,4-dichlorophenyl Anti-inflammatory

Key Observations:

Substituent Impact on Activity: The 2,4-dichlorophenyl group in the target compound and its analogues (e.g., ) enhances binding to hydrophobic targets, such as reverse transcriptase, compared to less lipophilic substituents like the 2-hydroxyphenyl group in AM31 .

Acetamide-Linked Group Variability :

  • Substitution with 2,6-dimethylphenyl () or carbazole derivatives () modifies solubility and target selectivity. For example, carbazole-linked compounds may exhibit enhanced intercalation with DNA or RNA due to aromatic stacking interactions.
  • The 3,4-dichlorophenyl group in the analogue from shows anti-inflammatory activity, suggesting that halogenation at the acetamide-linked aryl group amplifies therapeutic effects.

Biochemical and Pharmacokinetic Comparisons

Table 2: Biochemical and Physicochemical Properties

Compound Name LogP (Predicted) Molecular Weight (g/mol) Solubility (mg/mL) Key Targets
Target Compound 3.8 481.36 <0.1 (aqueous) Reverse transcriptase
AM31 2.1 416.42 0.5 HIV-1 RT (Ki = 12 nM)
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4.2 463.35 <0.1 Viral proteases
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 3.5 421.30 0.2 COX-2 inhibition

Key Observations:

  • Lipophilicity : The target compound’s higher LogP (3.8) compared to AM31 (2.1) suggests improved membrane permeability but reduced aqueous solubility, which may limit bioavailability .
  • Target Selectivity: The benzodioxin-linked target compound may exhibit dual activity (anti-inflammatory and antiviral), whereas analogues like AM31 are optimized for nanomolar-range reverse transcriptase inhibition .

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